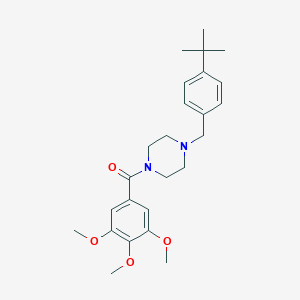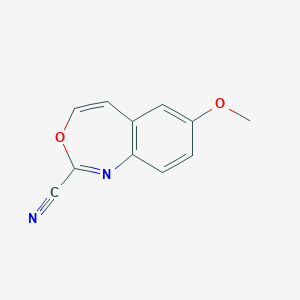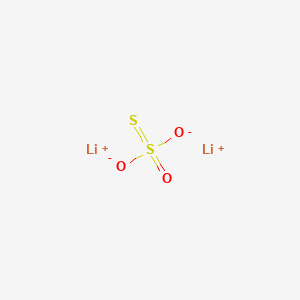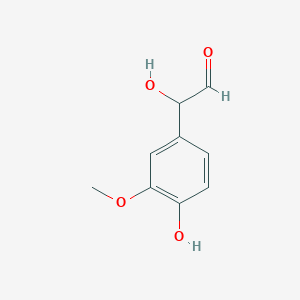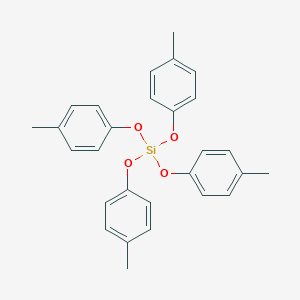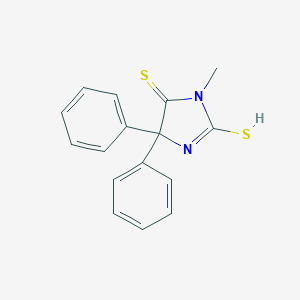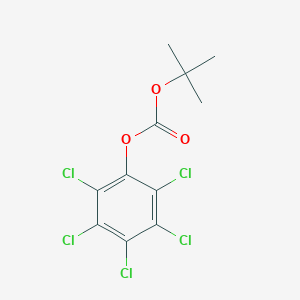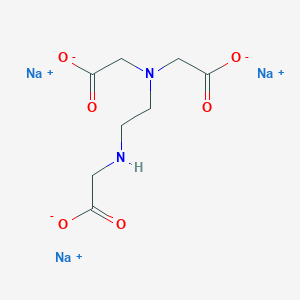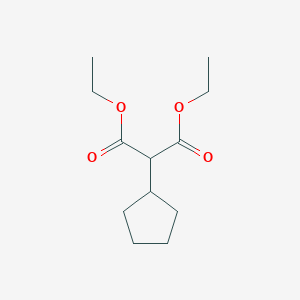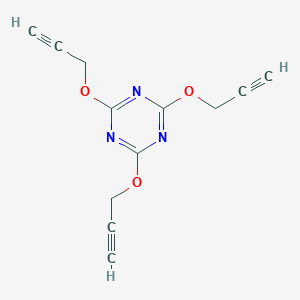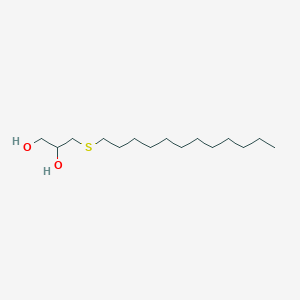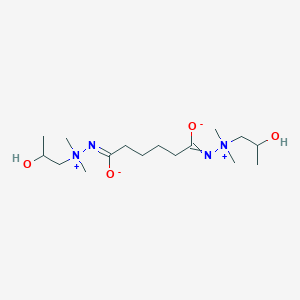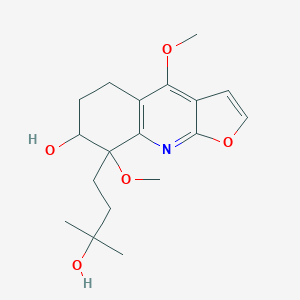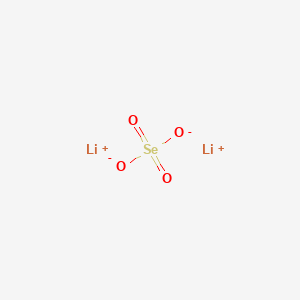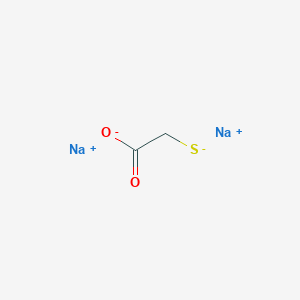
Disodium sulphidoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium sulphidoacetate is a chemical compound that is used in various scientific research applications. It is a white crystalline powder that has a molecular formula of Na2C2H3O2S. This compound is a derivative of acetic acid and is also known as disodium 3-sulfido-propanoate.
Mecanismo De Acción
Disodium sulphidoacetate acts as a reducing agent in biological systems. It has the ability to donate electrons to other molecules, which can lead to the formation of disulfide bonds. This mechanism of action is important in the study of enzymes and proteins.
Efectos Bioquímicos Y Fisiológicos
Disodium sulphidoacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as lactate dehydrogenase. It has also been shown to have antioxidant properties, which can help to protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Disodium sulphidoacetate has several advantages for use in lab experiments. It is a stable and easy to handle compound that is readily available. It is also relatively inexpensive compared to other reducing agents. However, it has some limitations, such as its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research involving disodium sulphidoacetate. One area of interest is the study of its antioxidant properties and its potential use in the treatment of oxidative stress-related diseases. Another area of interest is the study of its role in the regulation of enzyme activity. Additionally, further research is needed to determine the optimal concentration and conditions for the use of disodium sulphidoacetate in lab experiments.
Conclusion:
Disodium sulphidoacetate is a useful compound in scientific research applications. It has a variety of biochemical and physiological effects and acts as a reducing agent in biological systems. Although it has some limitations, it is a stable and easy to handle compound that is readily available. Further research is needed to fully understand its potential uses and limitations.
Métodos De Síntesis
Disodium sulphidoacetate can be synthesized through the reaction of sodium sulfide with chloroacetic acid. The reaction produces disodium sulphidoacetate as a white crystalline solid.
Aplicaciones Científicas De Investigación
Disodium sulphidoacetate is used in various scientific research applications. It is commonly used in biochemical and physiological studies. This compound is used as a reducing agent in the study of enzymes and proteins. It is also used in the study of the role of sulfhydryl groups in biological systems.
Propiedades
Número CAS |
16023-01-1 |
|---|---|
Nombre del producto |
Disodium sulphidoacetate |
Fórmula molecular |
C2H2Na2O2S |
Peso molecular |
136.08 g/mol |
Nombre IUPAC |
disodium;2-sulfidoacetate |
InChI |
InChI=1S/C2H4O2S.2Na/c3-2(4)1-5;;/h5H,1H2,(H,3,4);;/q;2*+1/p-2 |
Clave InChI |
DJEXOGGESJBQIO-UHFFFAOYSA-L |
SMILES |
C(C(=O)[O-])[S-].[Na+].[Na+] |
SMILES canónico |
C(C(=O)[O-])[S-].[Na+].[Na+] |
Otros números CAS |
16023-01-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



